3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine
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Overview
Description
3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a bromoalkylamine.
Introduction of the Bromothiophene Group: The bromothiophene moiety is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of bromothiophene.
Attachment of the Methoxy Group: The methoxy group is introduced through an etherification reaction, typically using a methoxyalkyl halide.
Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through a cyclization reaction, often using a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydride (NaH), various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(4-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine
- 3-{[1-(4-Fluorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine
Uniqueness
The uniqueness of 3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the bromine atom in the bromothiophene moiety may enhance its reactivity in certain types of chemical reactions compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2S/c19-14-9-16(25-11-14)18(23)22-7-5-12(6-8-22)10-24-17-4-3-15(20-21-17)13-1-2-13/h3-4,9,11-13H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUSWCLRAGVLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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